molecular formula C8H6ClFO3 B1455258 4-Chloro-2-fluoro-6-methoxybenzoic acid CAS No. 1082042-25-8

4-Chloro-2-fluoro-6-methoxybenzoic acid

Cat. No.: B1455258
CAS No.: 1082042-25-8
M. Wt: 204.58 g/mol
InChI Key: JLZRFRKBYNNGKJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-2-fluoro-6-methoxybenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in the detoxification of reactive oxygen species and the metabolism of xenobiotics. Additionally, this compound may affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria, where it can influence mitochondrial function and energy production. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence the compound’s interactions with biomolecules and its effects on cellular processes. For example, localization to the nucleus may allow this compound to modulate gene expression by interacting with transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is substituted with the desired functional groups using appropriate reagents and catalysts. For instance, the introduction of a chloro group can be achieved using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. Similarly, the fluoro group can be introduced using fluorinating agents such as hydrogen fluoride or fluorine gas. The methoxy group is often introduced via methylation using methanol and a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, fluorination, and methylation, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-fluoro-6-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-6-methoxybenzoic acid: Similar structure but lacks the chloro group.

    4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

4-Chloro-2-fluoro-6-methoxybenzoic acid is unique due to the presence of all three substituents (chloro, fluoro, and methoxy) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZRFRKBYNNGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694626
Record name 4-Chloro-2-fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-25-8
Record name 4-Chloro-2-fluoro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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